REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)NC=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)NC=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)NC=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)NC=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])C2NC=NC=2N=C1N.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1>C(O)=O>[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[C:16]([NH:20][CH:21]=[O:22])=[C:15]([OH:23])[N:14]=1.[CH:10]([NH2:1])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)NC=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |